Quinoxyfen-d4
Description
Quinoxyfen-d4 (chemical name: (5,7-dichloro-4-quinolyl)-(4-fluorophenyl) ether-d4) is a deuterated isotopologue of the fungicide Quinoxyfen. It is primarily used as an internal standard in analytical chemistry for precise quantification of Quinoxyfen residues in environmental and biological samples via mass spectrometry . The deuterium atoms at four positions enhance its molecular weight without significantly altering its chemical behavior, ensuring reliable chromatographic separation and detection . While the CAS number for Quinoxyfen is 124495-18-7, the deuterated form lacks a publicly listed CAS in the provided evidence but is cataloged under identifier CQCRR765502 .
Properties
Molecular Formula |
C₁₅H₄D₄Cl₂FNO |
|---|---|
Molecular Weight |
312.16 |
Synonyms |
5,7-Dichloro-4-(4-fluorophenoxy)quinoline-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoxyfen (Non-Deuterated)
- Structure: C₁₅H₈Cl₂FNO
- Molecular Weight : 344.14 g/mol
- Applications : A broad-spectrum fungicide targeting powdery mildew in crops .
- Key Difference: Quinoxyfen-d4 replaces four hydrogen atoms with deuterium, increasing its molecular weight to ~348.2 g/mol. This isotopic labeling minimizes interference in mass spectrometry, enabling accurate trace analysis of Quinoxyfen in complex matrices .
(1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-Butanetetrol
- CAS : 4711-06-2
- Structure: A quinoxaline derivative with a tetrol side chain .
- Applications: Intermediate in synthesizing 2-quinoxalinecarboxylic acid, a precursor for pharmaceuticals and agrochemicals .
- Comparison: Unlike this compound, this compound lacks halogen substituents (Cl, F) and deuterium labeling.
Diphenylamine Analogs (e.g., Tofenamic Acid)
- Structure : Diphenylamine derivatives with substituted aromatic rings (e.g., thyroxine analogs) .
- Comparison: While structurally distinct from this compound, these compounds share a diphenyl ether backbone. However, their applications diverge; diphenylamine analogs are often explored for anticancer or anti-inflammatory properties, whereas this compound is strictly analytical .
Data Table: Comparative Analysis
Notes on Limitations and Contradictions
- Structural Diversity: Compounds like Quinfamide or Quizalofop (mentioned in ) share a quinoline backbone but differ in functional groups and applications, limiting direct comparability .
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